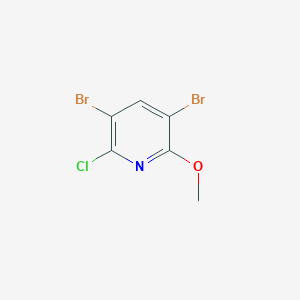

3,5-Dibromo-2-chloro-6-methoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dibromo-2-chloro-6-methoxypyridine (DCMP) is an aromatic heterocyclic compound with a broad range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a non-steroidal compound and is used in many pharmaceuticals, agrochemicals, and other products. DCMP is also used in the synthesis of drugs, agrochemicals, and other compounds. It is an important intermediate in the synthesis of several compounds, such as aminopyridines, pyridines, and pyridinium derivatives.

Scientific Research Applications

Suzuki–Miyaura Coupling

“3,5-Dibromo-2-chloro-6-methoxypyridine” can be used as a reagent in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction conditions are mild and functional group tolerant, making it a popular choice for various synthetic applications .

Hiyama Cross-Coupling

This compound can also be used in Hiyama cross-coupling reactions . This is another type of cross-coupling reaction that involves the use of organosilicon compounds. It’s a useful method for forming carbon-carbon bonds, particularly in the synthesis of biaryls .

Protodeboronation

“3,5-Dibromo-2-chloro-6-methoxypyridine” can be used in the protodeboronation of pinacol boronic esters . This is a valuable transformation that allows for the formal anti-Markovnikov hydromethylation of alkenes .

Synthesis of Indolizidine

This compound can be used in the synthesis of indolizidine . Indolizidines are a class of alkaloids that have various biological activities, making them of interest in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds like 4-methoxypyridine have been used as starting reagents for the synthesis of potential ligands for neuronal nicotinic acetycholine receptors .

Mode of Action

Related compounds like 5-chloro-2-methoxypyridine have been used as reactants for the preparation of biaryls via palladium-catalyzed hiyama cross-coupling .

Biochemical Pathways

It’s worth noting that boron reagents, which are structurally similar, have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

For instance, the protodeboronation of pinacol boronic esters, a process related to the metabolism of similar compounds, has been studied .

Result of Action

Action Environment

Similar compounds have been classified as combustible and toxic, indicating that their action can be influenced by environmental conditions .

properties

IUPAC Name |

3,5-dibromo-2-chloro-6-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClNO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJRTMSRCYRXHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1Br)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-chloro-6-methoxypyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.